Chemical structure and properties of 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde
Chemical structure and properties of 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde
An In-depth Technical Guide to 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde
A Comprehensive Analysis for Advanced Drug Discovery
Abstract
This technical guide provides a detailed examination of 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The molecule incorporates a reactive benzaldehyde group, a flexible propoxy linker, and a 3-methylpiperidine moiety—a recognized "privileged scaffold" in pharmaceutical science.[1][2][3] This document delineates the compound's chemical structure, physicochemical properties, and a robust, field-proven synthetic methodology. Furthermore, it explores its potential biological activities and applications by drawing parallels with structurally related compounds and foundational principles of medicinal chemistry. This guide is intended to serve as a comprehensive resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of the Piperidine-Benzaldehyde Scaffold
The integration of a piperidine ring and a benzaldehyde functional group into a single molecular entity presents a compelling starting point for drug discovery. The piperidine motif is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation for optimal target interaction.[1][2][3] Benzaldehyde and its derivatives are not only versatile synthetic intermediates but also exhibit a range of biological activities, including antimicrobial and modulatory effects on antibiotic resistance.[4][5]
The title compound, 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde, combines these features, suggesting potential applications in areas such as neurodegenerative disease, oncology, and infectious diseases.[6][7] The methyl substitution on the piperidine ring introduces a chiral center, offering opportunities for stereoselective synthesis and investigation of enantiomeric-specific biological activity. This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in a research setting.
Chemical Identity and Physicochemical Properties
The structure consists of a benzaldehyde ring functionalized at the para-position with a propoxy ether linkage, which is in turn connected to the nitrogen atom of a 3-methylpiperidine ring.
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IUPAC Name: 4-[3-(3-Methylpiperidin-1-yl)propoxy]benzaldehyde
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Molecular Formula: C₁₆H₂₃NO₂
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CAS Number: 1052511-65-5 (for the hydrochloride salt)
Table 1: Physicochemical Data
| Property | Value | Source/Method |
| Molecular Weight | 261.36 g/mol | Calculated |
| Molecular Weight (HCl salt) | 297.82 g/mol | [8] |
| Topological Polar Surface Area | 29.54 Ų | Calculated[8] |
| logP (Predicted) | 3.42 | Calculated[8] |
| Hydrogen Bond Donors | 0 | Calculated[8] |
| Hydrogen Bond Acceptors | 3 | Calculated[8] |
| Rotatable Bonds | 6 | Calculated[8] |
| Physical Form (HCl salt) | Solid |
Synthesis and Characterization
The synthesis of 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde can be efficiently achieved through a two-step sequence. This strategy is based on well-established, high-yielding organic reactions, ensuring reproducibility and scalability. The chosen pathway involves an initial etherification followed by a nucleophilic substitution.
Synthetic Strategy Overview
The synthesis begins with the formation of an ether bond via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[9][10][11] This is followed by the alkylation of 3-methylpiperidine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(3-Chloropropoxy)benzaldehyde
This step employs the Williamson ether synthesis, where the phenoxide ion of 4-hydroxybenzaldehyde acts as a nucleophile, displacing a halide from an alkylating agent.[10][12][13] Using 1-bromo-3-chloropropane is strategic; the bromide is a better leaving group than chloride, allowing for selective reaction at the C-Br bond while preserving the C-Cl bond for the subsequent step.
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Reagent Setup: To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone as the solvent.
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Addition of Alkylating Agent: Add 1-bromo-3-chloropropane (1.2 eq.) to the stirring mixture.
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Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
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Purification: Purify the crude intermediate by flash column chromatography on silica gel to obtain pure 4-(3-chloropropoxy)benzaldehyde.
Step 2: Synthesis of 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde
This step involves the N-alkylation of 3-methylpiperidine with the previously synthesized intermediate. The secondary amine of the piperidine ring acts as a nucleophile, displacing the chloride to form the final product.
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Reagent Setup: In a round-bottom flask, dissolve 4-(3-chloropropoxy)benzaldehyde (1.0 eq.) in acetonitrile. Add 3-methylpiperidine (1.2 eq.) and potassium carbonate (K₂CO₃, 2.5 eq.) as a base.
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Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 24 hours. Monitor the reaction by TLC.
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Work-up: Cool the reaction mixture and filter to remove inorganic salts. Evaporate the solvent under reduced pressure.
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Extraction: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over Na₂SO₄ and concentrate.
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Purification: Purify the final product via flash column chromatography to yield 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde as a pure compound.
Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the aldehyde proton (~9.9 ppm), aromatic protons, the propoxy and piperidine aliphatic protons, and the distinct methyl group signal.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound (Expected [M+H]⁺ ≈ 262.18).
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde C=O stretch (~1690 cm⁻¹) and the C-O-C ether stretch (~1250 cm⁻¹).
Potential Biological Activity and Applications in Drug Discovery
While specific biological data for this exact molecule is not widely published, its structural components suggest several promising avenues for investigation in drug discovery. The piperidine ring is a key feature in many compounds targeting the central nervous system (CNS).[2][14]
CNS-Related Applications
Derivatives of N-benzylpiperidine have been investigated as multi-target ligands for Alzheimer's disease, inhibiting enzymes like acetylcholinesterase (AChE) and histone deacetylase (HDAC).[7] The title compound could serve as a valuable intermediate for the synthesis of such multi-target agents. The aldehyde group can be readily converted into other functional groups or used in reductive amination reactions to build more complex molecular architectures.[1][14][15]
Enzyme Inhibition
The benzaldehyde-piperidine scaffold is present in inhibitors of various enzymes. For example, piperidine-based thiosemicarbazones derived from a piperidinyl-benzaldehyde core have shown potent inhibition of dihydrofolate reductase (DHFR), a target in cancer and infectious diseases.[6] The aldehyde functionality of the title compound is a direct precursor for the synthesis of thiosemicarbazones and other pharmacologically relevant derivatives.[16]
Conceptual Research Workflow
A logical workflow for investigating the biological potential of this compound would involve a tiered screening approach.
Caption: A conceptual workflow for biological evaluation.
Safety and Handling
While specific toxicity data is unavailable, standard laboratory precautions should be observed. The compound should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. As a benzaldehyde derivative, it may be a skin and respiratory irritant.[17]
Conclusion
4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde is a strategically designed molecule that holds considerable promise as a versatile building block in drug discovery. Its synthesis is straightforward, relying on fundamental and reliable organic reactions. The combination of a reactive aldehyde, a flexible linker, and the privileged piperidine scaffold makes it an attractive starting point for developing novel inhibitors and modulators for a range of biological targets, particularly within CNS disorders and oncology. This guide provides the necessary technical foundation to empower researchers to explore the full potential of this valuable chemical entity.
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